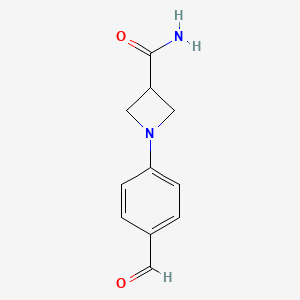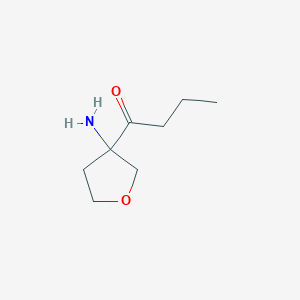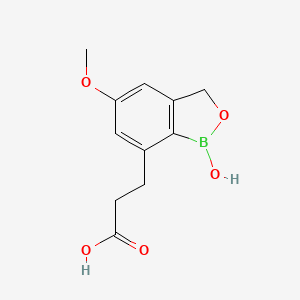
1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole-7-propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-5-methoxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid typically involves the reaction of appropriate boronic acid derivatives with other organic compounds under controlled conditions . The specific synthetic route may vary, but common steps include:
Formation of the oxaborole ring: This step involves the cyclization of boronic acid derivatives with suitable reagents to form the oxaborole ring structure.
Functionalization: Introduction of functional groups such as hydroxy and methoxy groups to the oxaborole ring.
Propanoic acid attachment: The final step involves the attachment of the propanoic acid moiety to the oxaborole ring.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product .
化学反应分析
Types of Reactions
3-(1-Hydroxy-5-methoxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Functional groups on the oxaborole ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学研究应用
3-(1-Hydroxy-5-methoxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a phosphodiesterase (PDE) inhibitor, which can be used in the treatment of inflammatory skin diseases such as psoriasis and atopic dermatitis.
Biological Research: It is used to investigate the role of PDE inhibitors in modulating immune responses and cytokine production.
Materials Science: The unique structural features of oxaboroles make them suitable for developing new materials with specific properties.
作用机制
The mechanism of action of 3-(1-Hydroxy-5-methoxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid involves its interaction with molecular targets such as PDE enzymes. By inhibiting PDE activity, the compound increases the levels of cyclic adenosine monophosphate (cAMP) in cells, leading to reduced production of pro-inflammatory cytokines and modulation of immune responses . This mechanism is particularly relevant in the treatment of inflammatory skin diseases .
相似化合物的比较
Similar Compounds
Crisaborole: Another oxaborole compound used as a PDE inhibitor for treating atopic dermatitis.
Compd2: A derivative with similar PDE inhibitory activity.
Compd3: Another derivative with modifications to the oxaborole ring.
Uniqueness
3-(1-Hydroxy-5-methoxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is unique due to its specific functional groups and structural features, which contribute to its distinct chemical reactivity and biological activity . Its combination of hydroxy, methoxy, and propanoic acid groups provides a unique profile for interactions with molecular targets and potential therapeutic applications .
属性
分子式 |
C11H13BO5 |
|---|---|
分子量 |
236.03 g/mol |
IUPAC 名称 |
3-(1-hydroxy-5-methoxy-3H-2,1-benzoxaborol-7-yl)propanoic acid |
InChI |
InChI=1S/C11H13BO5/c1-16-9-4-7(2-3-10(13)14)11-8(5-9)6-17-12(11)15/h4-5,15H,2-3,6H2,1H3,(H,13,14) |
InChI 键 |
SUELWNNXFVLXGI-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(CO1)C=C(C=C2CCC(=O)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


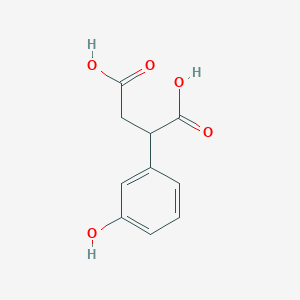


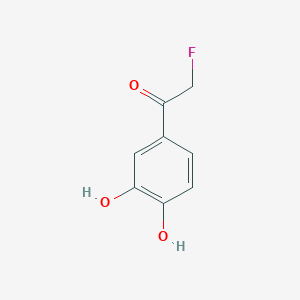
![1-[(2-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B13152117.png)
![6-Bromobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13152118.png)
